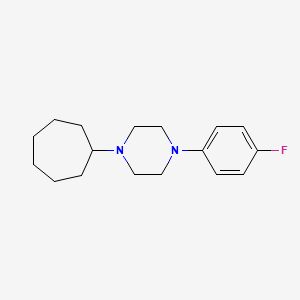
4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide, also known as PPTT, is a thiazole-based compound that has attracted attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
作用機序
4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide inhibits the activity of PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating insulin receptor substrate 1 (IRS-1). This leads to an increase in insulin signaling and glucose uptake in cells. 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide also inhibits the growth of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has low toxicity and does not affect the viability of normal cells.
実験室実験の利点と制限
One advantage of 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide is its specificity for PTP1B, which reduces the risk of off-target effects. 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has also been shown to have good pharmacokinetic properties, making it a potential drug candidate. However, 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has low solubility in water, which can limit its use in some experiments.
将来の方向性
1. Development of 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide derivatives with improved solubility and potency.
2. Investigation of the potential of 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide as a treatment for other metabolic disorders.
3. Study of the mechanism of action of 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide in cancer cells to identify potential targets for combination therapy.
4. Investigation of the effects of 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide on the gut microbiome and its potential as a prebiotic.
5. Development of 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide-based biosensors for the detection of PTP1B activity in cells.
In conclusion, 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide is a thiazole-based compound that has shown promising results in scientific research. Its ability to inhibit the activity of PTP1B makes it a potential drug candidate for the treatment of type 2 diabetes and obesity. 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide also has anticancer activity and low toxicity. Future research should focus on the development of 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide derivatives with improved properties and the investigation of its potential in other areas of medicine.
合成法
The synthesis of 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide involves the reaction of 2-aminothiazole with piperidine-4-carboxylic acid, followed by the reaction with phenylsulfonyl chloride and phenyl isocyanate. The final product is obtained after purification using column chromatography. The synthesis of 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has been optimized to improve the yield and purity of the compound.
科学的研究の応用
4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has shown potential applications in medicinal chemistry due to its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is a potential target for the treatment of type 2 diabetes and obesity. 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has also been shown to have anticancer activity by inhibiting the growth of cancer cells.
特性
IUPAC Name |
1-(benzenesulfonyl)-4-phenyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-19(23-20-22-13-16-28-20)21(17-7-3-1-4-8-17)11-14-24(15-12-21)29(26,27)18-9-5-2-6-10-18/h1-10,13,16H,11-12,14-15H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPYZHRFGLHCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)NC3=NC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R*,6R*)-2-allyl-1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5194537.png)
![1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5194545.png)
![2-(4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5194553.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B5194559.png)
![5-(2-thienyl)-3-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5194574.png)

![4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5194586.png)

![1-(methylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5194604.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5194608.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5194618.png)

![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5194633.png)